

Technical Guide: 4-Hexylphenylboronic Acid in Research and Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Hexylphenylboronic acid

Cat. No.: B034669

[Get Quote](#)

This technical guide provides an in-depth overview of **4-Hexylphenylboronic acid**, a versatile organoboron compound. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical properties, key applications, and relevant experimental protocols.

Core Properties of 4-Hexylphenylboronic Acid

4-Hexylphenylboronic acid is an organic compound featuring a phenyl ring substituted with a hexyl group and a boronic acid functional group. Its properties make it a valuable reagent in organic synthesis, particularly in carbon-carbon bond-forming reactions.

Quantitative Data Summary

The fundamental physicochemical properties of **4-Hexylphenylboronic acid** are summarized in the table below for easy reference and comparison.

Property	Value	Citations
Molecular Weight	206.09 g/mol	[1][2]
Molecular Formula	C ₁₂ H ₁₉ BO ₂	[1][2][3]
CAS Number	105365-50-2	[1][2][3]
IUPAC Name	(4-hexylphenyl)boronic acid	[2]
Melting Point	81 - 84 °C	[4]
Appearance	White to off-white crystalline powder	[4]
Purity	Typically ≥97%	[3][4]

Key Applications in Research and Drug Development

4-Hexylphenylboronic acid serves as a critical building block in various fields. Its hydrophobic hexyl chain and reactive boronic acid moiety allow for its use in the synthesis of complex molecules and functional materials.[4]

- **Organic Synthesis:** It is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are common structural motifs in pharmaceuticals. [4]
- **Materials Science:** The compound is utilized in the creation of advanced materials, including polymers and liquid crystals, where the hexylphenyl group can influence the material's physical properties.[4]
- **Drug Discovery:** Phenylboronic acid derivatives are of significant interest in drug development. They can act as inhibitors for certain enzymes, such as serine proteases.[5] Furthermore, their ability to form reversible covalent bonds with diols is exploited for targeted drug delivery systems.[6][7]
- **Targeted Cancer Therapy:** A prominent application of phenylboronic acids is in targeting sialic acid residues that are overexpressed on the surface of cancer cells.[6][8] This

interaction allows for the selective delivery of therapeutic agents to tumor sites, enhancing efficacy and reducing off-target toxicity.[8][9][10]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving boronic acids, with a focus on the Suzuki-Miyaura cross-coupling reaction, a primary application of **4-Hexylphenylboronic acid**.

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with **4-Hexylphenylboronic acid**.

Materials:

- **4-Hexylphenylboronic acid**
- Aryl halide (e.g., aryl bromide or iodide)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}(\text{dppf})\text{Cl}_2$)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4)
- Solvent (e.g., 1,4-dioxane, toluene, or DMF, often with a small amount of water)
- Inert gas (Nitrogen or Argon)
- Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
- Magnetic stirrer and heating mantle

Procedure:

- **Reaction Setup:** To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 equiv), **4-Hexylphenylboronic acid** (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

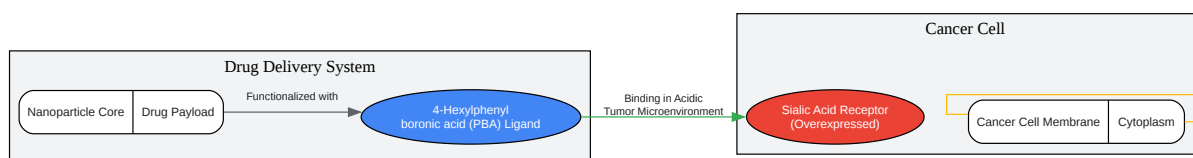
- **Inert Atmosphere:** Seal the flask with a septum and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial as the palladium catalyst is sensitive to oxygen.
- **Solvent and Catalyst Addition:** Under the inert atmosphere, add the degassed solvent via syringe. Subsequently, add the palladium catalyst (typically 0.01-0.05 equiv).
- **Reaction:** Heat the reaction mixture to the desired temperature (commonly 80-110 °C) and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:** After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl compound.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the application of **4-Hexylphenylboronic acid**.

Targeted Drug Delivery to Cancer Cells

Phenylboronic acid (PBA) moieties can be incorporated into drug delivery systems, such as nanoparticles, to target cancer cells. This is achieved through the specific interaction between PBA and sialic acid, which is often overexpressed on the surface of tumor cells, particularly in the acidic tumor microenvironment.

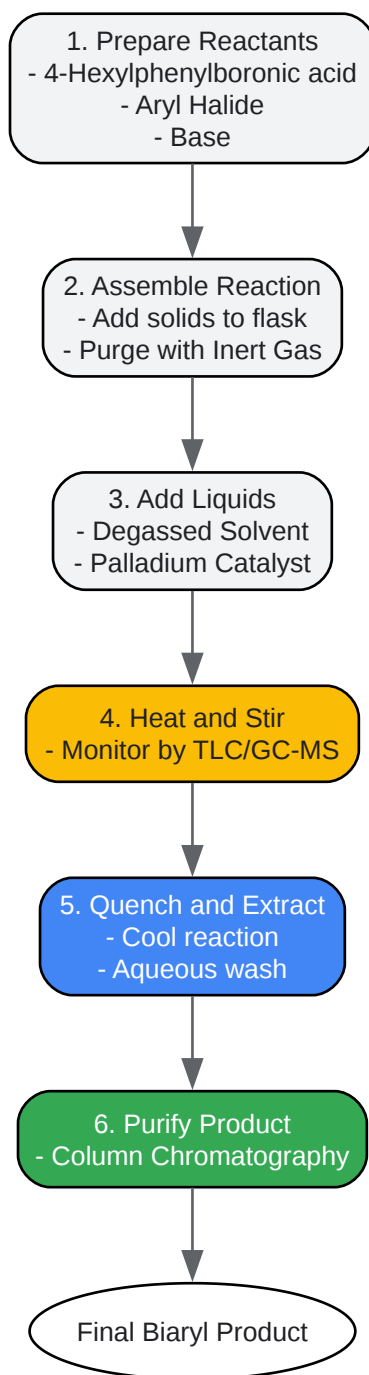


[Click to download full resolution via product page](#)

Caption: PBA-functionalized nanocarrier targeting sialic acid on a cancer cell.

Suzuki-Miyaura Coupling Reaction Workflow

The Suzuki-Miyaura reaction is a fundamental process in which **4-Hexylphenylboronic acid** is frequently used. The workflow involves a series of well-defined steps from reactant preparation to product purification.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Self-assembled phenylboronic acid nanomedicine targets sialic acid to synergistically activate ferroptosis via RRM1 suppression and GPX4 Inhibition for precision colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Control of Boronic Acid Ligands Enhances Intratumoral Targeting of Sialic Acid To Eradicate Cancer Stem-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. nbinnocom [nbinnocom]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenylboronic acid-installed polymeric micelles for targeting sialylated epitopes in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sialic Acid-Targeted Nanovectors with Phenylboronic Acid-Grafted Polyethylenimine Robustly Enhance siRNA-Based Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 4-Hexylphenylboronic Acid in Research and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b034669#4-hexylphenylboronic-acid-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com